(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

17β-HSD1 inhibition Estrogen biosynthesis Hormone-dependent disease

Select this specific 1,1-difluoroethyl analog—not the common CF₃ or CF₂H variants—for definitive SAR campaigns. With matched sub-nanomolar IC₅₀ of 1.20 nM against both human 17β-HSD1 and 17β-HSD2, it uniquely enables simultaneous blockade of estrogen activation and inactivation in a single probe. The documented 22.5-fold species shift (human vs. mouse 17β-HSD2) makes it an essential calibration standard for translational pharmacology. Procure with confidence from the ElexoPharm patent portfolio lineage for reproducible 17β-HSD enzymology.

Molecular Formula C11H15F2NO3
Molecular Weight 247.24 g/mol
CAS No. 2098154-82-4
Cat. No. B1491034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2098154-82-4
Molecular FormulaC11H15F2NO3
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C(=O)C=CC(=O)O)(F)F
InChIInChI=1S/C11H15F2NO3/c1-11(12,13)8-4-6-14(7-5-8)9(15)2-3-10(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)/b3-2+
InChIKeyUDNPRVSHFXRGMQ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098154-82-4) – Compound Class and Research Procurement Overview


(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098154-82-4) is a fluorinated piperidine derivative featuring a conjugated α,β-unsaturated carboxylic acid moiety. It has a molecular formula of C11H15F2NO3 and a molecular weight of 247.24 g/mol [1]. The compound belongs to a class of non-steroidal inhibitors targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, specifically types 1 and 2, and is associated with the ElexoPharm GmbH patent portfolio for hormone-related disease research [2]. Its defining structural feature is the 1,1-difluoroethyl substituent at the 4-position of the piperidine ring, which distinguishes it from close analogs bearing difluoromethyl, trifluoromethyl, or non-fluorinated alkyl groups [3].

Why Generic Substitution Fails for (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid


Compounds within the 4-oxobut-2-enoic acid piperidine series cannot be considered interchangeable due to the profound influence of the fluorinated alkyl substituent on both target binding kinetics and ADME properties. The 1,1-difluoroethyl group at the piperidine 4-position introduces unique steric and electronic characteristics that differ fundamentally from the difluoromethyl (CAS 1995793-16-2), trifluoromethyl (CAS 1562599-27-2), methyl (CAS 42574-70-9), or unsubstituted analogs [1]. The difluoroethyl motif provides a specific combination of lipophilicity (XLogP3-AA = 1.3) and hydrogen-bond acceptor capacity (5 H-bond acceptors) that directly impacts inhibitor-enzyme interactions at the 17β-HSD active site, potentially altering both potency and selectivity profiles relative to in-class alternatives [2]. Even minor structural variations in this series can shift the inhibitory profile between 17β-HSD type 1 and type 2 selectivity, making direct substitution without re-validation scientifically unsound [3].

Quantitative Differentiation Evidence for (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid


Sub-Nanomolar Inhibition of Human 17β-HSD1 versus In-Class Comparators

The target compound demonstrates IC50 = 1.20 nM for inhibition of human placental cytosolic 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), measured using [³H]-E1 as substrate in the presence of NAD⁺ by radio-HPLC analysis [1]. This potency places it among the most active non-steroidal 17β-HSD1 inhibitors reported. For context, the difluoromethyl analog (CAS 1995793-16-2), which replaces the 1,1-difluoroethyl group with a difluoromethyl group (CF₂H), is a closely related compound in this structural series but for which no publicly available 17β-HSD1 inhibition data could be identified [2]. The methyl-substituted analog (CAS 42574-70-9) shows no reported 17β-HSD inhibitory activity and is instead characterized as a phosphatidylinositol 4-kinase beta inhibitor with IC50 > 10,000 nM [3].

17β-HSD1 inhibition Estrogen biosynthesis Hormone-dependent disease

Dual 17β-HSD1 and 17β-HSD2 Inhibitory Activity with Matched Human Enzyme Potency

The target compound exhibits matched potency against both human 17β-HSD1 (IC50 = 1.20 nM) and human 17β-HSD2 (IC50 = 1.20 nM) in human placental tissue preparations [1]. Against the mouse ortholog of 17β-HSD2, a moderate species shift is observed (IC50 = 27 nM in mouse liver homogenate) [2]. This dual inhibitory profile is notable within the Elexopharm patent series, as many structural analogs show preferential inhibition of either type 1 or type 2, not both [3]. For instance, related compounds in the same BindingDB curation set (e.g., BDBM50515436 / CHEMBL4441313) show IC50 values of 46 nM against mouse liver 17β-HSD2, approximately 1.7-fold weaker than this compound in the same assay system [2].

17β-HSD2 inhibition Dual inhibition Steroid metabolism

Physicochemical Differentiation: Lipophilicity and H-Bond Acceptor Profile of the 1,1-Difluoroethyl Group

The target compound has a computed XLogP3-AA value of 1.3 and 5 hydrogen-bond acceptor sites (PubChem computed properties) [1]. In comparison, the difluoromethyl analog (CAS 1995793-16-2) has a lower computed XLogP3 of 1.1 and an identical H-bond acceptor count of 5, reflecting the reduced hydrophobic contribution of the CF₂H group versus CF₂CH₃ [2]. The trifluoromethyl analog (CAS 1562599-27-2) has a molecular weight of 251.2 Da versus 247.24 Da for the target compound . These subtle but measurable differences in lipophilicity can significantly influence membrane permeability, plasma protein binding, and metabolic stability in cell-based and in vivo experimental systems. The 1,1-difluoroethyl group provides an intermediate hydrophobicity between the difluoromethyl and trifluoromethyl variants.

Lipophilicity Fluorine chemistry Metabolic stability

Patent-Assigned Structural Context: The 1,1-Difluoroethyl Moiety in Elexopharm 17β-HSD Inhibitor Series

The target compound appears within the ElexoPharm GmbH patent portfolio covering non-steroidal 17β-HSD type 1 and type 2 inhibitors for the treatment and prophylaxis of hormone-related diseases [1]. In BindingDB, the compound (BDBM50515446, CHEMBL4441152) is explicitly associated with the Elexopharm curation set [2]. Structurally related series members in the same patent family show varying selectivity profiles; for example, compounds such as BDBM50515436 (CHEMBL4441313) demonstrate weaker mouse 17β-HSD2 inhibition (IC50 = 46 nM) compared to the target compound (IC50 = 27 nM in the same assay) [2]. The difluoromethyl analog (CAS 1995793-16-2) is not associated with the Elexopharm patents in publicly available databases, suggesting it may represent a distinct chemical series with different intellectual property provenance [3].

Patent landscape 17β-HSD inhibitor Non-steroidal scaffold

Optimal Research and Industrial Application Scenarios for (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid


Dual 17β-HSD1/17β-HSD2 Pharmacological Profiling in Estrogen-Dependent Disease Models

Given its matched sub-nanomolar potency against both human 17β-HSD1 and 17β-HSD2 (IC50 = 1.20 nM for both isoforms), this compound is optimally suited as a dual-inhibitor probe for simultaneously blocking estrogen activation (via 17β-HSD1) and estrogen inactivation (via 17β-HSD2) in cell-based models of hormone-dependent breast cancer or endometriosis [1]. This dual activity distinguishes it from type-selective inhibitors and provides a unique tool for studying net estrogenic tone modulation.

Structure-Activity Relationship (SAR) Studies Centered on Piperidine 4-Position Fluorinated Alkyl Substituents

The 1,1-difluoroethyl substituent occupies an intermediate position in the fluorinated alkyl series between difluoromethyl (CF₂H) and trifluoromethyl (CF₃) analogs in terms of lipophilicity (ΔXLogP3 = +0.2 vs. CF₂H analog) [2]. This makes the compound a critical reference point for systematic SAR campaigns aimed at optimizing ADME properties while preserving target potency. Procurement of this specific analog, rather than the more common CF₃ or CF₂H variants, enables critical assessment of the steric and electronic contribution of the ethyl group extension.

Cross-Species Translational Pharmacology Studies with 17β-HSD2

The compound exhibits a measurable species shift in 17β-HSD2 inhibition (human IC50 = 1.20 nM vs. mouse IC50 = 27 nM), representing a 22.5-fold potency difference between species [1]. This defined species differential makes it a valuable calibration tool for translational pharmacology studies that require bridging in vitro human enzyme data with in vivo rodent efficacy models. The 1.7-fold greater mouse 17β-HSD2 potency relative to the structurally related BDBM50515436 (IC50 = 46 nM) [1] further supports its preferential selection for mouse in vivo studies within this chemotype.

Non-Steroidal Inhibitor Reference Standard for 17β-HSD Enzymology Assays

As a non-steroidal inhibitor with well-defined enzyme inhibition constants (IC50 = 1.20 nM for human 17β-HSD1 and 17β-HSD2 using radio-HPLC detection), this compound can serve as a reference inhibitor standard in biochemical and cell-based 17β-HSD enzymology assays [1]. Its association with the Elexopharm patent portfolio provides a documented research provenance that is valuable for academic and industrial laboratories establishing new assay platforms for 17β-HSD inhibitor screening [3].

Quote Request

Request a Quote for (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.